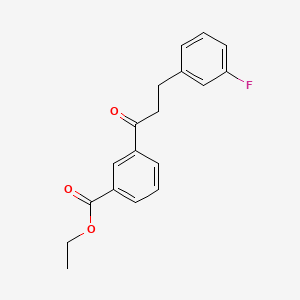

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone

Descripción

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is a fluorinated propiophenone derivative with the molecular formula C₁₈H₁₅F₃O₃ and a molecular weight of 336.31 g/mol (CAS: 898777-78-1) . Its structure includes a propanone backbone substituted with a 3-fluorophenyl group at position 3 and a carboethoxy (ethyl carboxylate) group at the 3'-position of the adjacent aromatic ring. This compound is of interest in organic synthesis, particularly in reactions involving ketone functionalization, fluorinated intermediates, and catalytic transformations .

Propiedades

IUPAC Name |

ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIYCBWBXYITQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644519 | |

| Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-91-5 | |

| Record name | Ethyl 3-[3-(3-fluorophenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to yield the final product .

Industrial Production Methods:

In industrial settings, the production of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group in 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

3’-Carboethoxy-3-(3-fluorophenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of new diagnostic tools and imaging agents .

Medicine:

3’-Carboethoxy-3-(3-fluorophenyl)propiophenone is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes .

Industry:

In industrial research, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mecanismo De Acción

The mechanism of action of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The carboethoxy group contributes to its stability and solubility, facilitating its use in different applications.

Comparación Con Compuestos Similares

Structural Analogues with Varied Substituents

Reactivity and Catalytic Behavior

- Amination Reactions: Propiophenones with bulky substituents (e.g., 3-fluorophenyl) exhibit lower yields in catalytic amination. For example, 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone achieved only 11–12% amine yield under hydrogenation conditions due to steric hindrance, compared to unsubstituted propiophenone (higher yields) .

- α-Functionalization: The presence of fluorine enhances electrophilicity at the α-carbon. In α-phenylselenation reactions, fluorinated propiophenones (e.g., 3-fluorophenyl derivatives) show yields comparable to non-fluorinated analogues (~0.51–0.59 mmol), indicating minimal electronic deactivation by fluorine .

Key Research Findings

- Steric vs. Electronic Effects : The 3-fluorophenyl group introduces steric hindrance but minimal electronic perturbation, making the compound suitable for reactions requiring moderate electrophilicity but challenging for sterically sensitive catalysts .

- Positional Isomerism : Carboethoxy placement (2' vs. 3') significantly impacts solubility and crystallinity. For example, 2'-carboethoxy isomers exhibit lower melting points due to reduced symmetry .

Actividad Biológica

3'-Carboethoxy-3-(3-fluorophenyl)propiophenone, with the CAS Number 898788-91-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, alongside relevant case studies and research findings.

The molecular formula of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone is , and it features a fluorinated phenyl group which is significant for its biological interactions. The compound can be synthesized via various methods, including Friedel-Crafts acylation reactions, which utilize acid chlorides and aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride .

Antimicrobial Properties

Research has indicated that 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone exhibits notable antimicrobial activity. A study conducted by BenchChem evaluated its interaction with various microbial strains, revealing that the compound effectively inhibited the growth of several bacteria and fungi. The exact mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

Further studies have explored the compound's role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of aromatase, a key enzyme involved in estrogen biosynthesis. This property positions it as a candidate for development in hormone-related therapies, particularly in breast cancer treatment .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of 3'-Carboethoxy-3-(3-fluorophenyl)propiophenone against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in combating infections .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on its anti-inflammatory properties, researchers treated human macrophage cell lines with varying concentrations of the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels at concentrations above 10 µM, suggesting that it may modulate inflammatory responses effectively .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| BenchChem (2024) | Antimicrobial Activity | Inhibited growth of S. aureus and E. coli; MIC = 32 µg/mL |

| MDPI (2024) | Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in macrophages |

| ACS Publications (2015) | Enzyme Inhibition | Potential aromatase inhibitor; implications for breast cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.